molecular formula C7H7BFNO4 B8251184 [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid

[6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid

Cat. No.: B8251184
M. Wt: 198.95 g/mol
InChI Key: FRYPCIXPRSLOFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated pyridine with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic conditions.

Major Products Formed:

    Oxidation: Boronic esters or acids.

    Reduction: Boronate esters.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl groups in enzymes or other proteins, inhibiting their activity. This interaction is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

  • [5-(Methoxycarbonyl)pyridin-3-yl]boronic acid
  • [6-Fluoro-3-pyridyl]boronic acid
  • [5-Fluoro-2-methoxycarbonylphenyl]boronic acid

Comparison: Compared to these similar compounds, [6-Fluoro-5-(methoxycarbonyl)pyridin-3-yl]boronic acid is unique due to the presence of both a fluorine atom and a methoxycarbonyl group on the pyridine ring. This combination of functional groups can enhance its reactivity and specificity in chemical reactions, making it a valuable compound in various applications .

Properties

IUPAC Name

(6-fluoro-5-methoxycarbonylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO4/c1-14-7(11)5-2-4(8(12)13)3-10-6(5)9/h2-3,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYPCIXPRSLOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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